3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 6-position and a methyl group at the 3-position. The unique structure of this compound imparts it with significant chemical stability and potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-6-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a tetrahydro-pyrazine ring instead of a pyridine ring.
Uniqueness
The presence of both a trifluoromethyl group and a methyl group in 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C8H7F3N4 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C8H7F3N4/c1-4-13-14-7-6(12)2-5(3-15(4)7)8(9,10)11/h2-3H,12H2,1H3 |
InChI Key |
NLURBAOSQUZLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2N)C(F)(F)F |
Origin of Product |
United States |
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